Home > Products > Screening Compounds P70843 > Pasireotide (ditrifluoroacetate)
Pasireotide (ditrifluoroacetate) -

Pasireotide (ditrifluoroacetate)

Catalog Number: EVT-1492081
CAS Number:
Molecular Formula: C62H68F6N10O13
Molecular Weight: 1275.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pasireotide(SOM 230) is a stable cyclohexapeptide somatostatin mimic that exhibits unique high-affinity binding to human somatostatin receptors (subtypes sst1/2/3/4/5, pKi=8.2/9.0/9.1/<7.0/9.9 respectively).  in vitro: SOM230 showed a lower potency of GH release inhibition (IC(50), 0.5 nM), compared with OCT (IC(50), 0.02 nM) and SRIF-14 (IC(50), 0.02 nM). A positive correlation was found between sst(2) but not sst(5) mRNA levels in the adenoma cells and the inhibitory potency of OCT on GH release in vivo and in vitro, and the effects of SOM230 and SRIF-14 in vitro. In cultures of human fetal pituitary cells, SOM230 inhibited GH secretion by 42 +/- 9% (P = 0.002) but had no effect on TSH release. SOM230 inhibited GH release from GH-secreting adenoma cultures by 34 +/- 8% (P = 0.002), PRL by 35 +/- 4% from PRL-secreting adenomas (P = 0.01), and alpha-subunit secretion from nonfunctioning pituitary adenomas by 46 +/- 18% (P = 0.34).  in vivo: On day 7, there was a decrease in serum insulin levels from 1.06 ± 0.28 μg/L to 0.37 ± 0.17 μg/L (P = .0128) and a significant increase in serum glucose from 4.2 ± 0.45 mmol/L to 7.12 ± 1.06 mmol/L (P = .0075) in the treatment group but no change in the control group [4]. In wild-type mice, both octreotide and pasireotide significantly attenuated knee joint swelling and histopathologic manifestations of arthritis to an extent comparable to that of dexamethasone. In SSTR2(-/-) mice, the antiinflammatory effects of both octreotide and pasireotide were completely abrogated .
Synthesis Analysis

Methods and Technical Details

The synthesis of pasireotide involves several sophisticated techniques, primarily solid-phase peptide synthesis. The process can be summarized in the following steps:

  1. Starting Material: The synthesis begins with a resin carrier, typically 2-Chlororesin.
  2. Amino Acid Coupling: A sequence of amino acids is added to build the peptide chain. This involves selecting appropriate amino acids for condensation reactions.
  3. Cyclization: After forming the linear peptide, cyclization occurs to create the cyclic structure characteristic of pasireotide.
  4. Cleavage and Purification: The crude peptide product undergoes cleavage to remove protective groups and is purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity (greater than 99%) .
Molecular Structure Analysis

Structure and Data

Pasireotide has a complex cyclic structure represented by the molecular formula C66H80N12O17C_{66}H_{80}N_{12}O_{17}. Key features include:

  • Cyclic Hexapeptide: The structure consists of an 18-membered cyclic hexapeptide.
  • Functional Groups: It contains multiple functional groups that facilitate its interaction with somatostatin receptors.

The specific stereochemistry and arrangement of atoms are critical for its biological activity, ensuring effective binding to its target receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Pasireotide undergoes various chemical reactions during its synthesis:

  • Peptide Bond Formation: The initial step involves forming peptide bonds through condensation reactions between amino acids.
  • Cyclization Reaction: This step is crucial for converting the linear peptide into its cyclic form, enhancing its stability and receptor affinity.
  • Purification Reactions: After synthesis, purification reactions using HPLC are essential to isolate the active compound from impurities and by-products .

These reactions are carefully controlled to maintain the integrity of the compound's stereochemistry.

Mechanism of Action

Process and Data

Pasireotide functions as a "near pan-somatostatin" receptor analog, effectively binding to four out of five somatostatin receptor isoforms (subtypes 1, 2, 3, and 5). Its mechanism involves:

  1. Binding to Somatostatin Receptors: Upon administration, pasireotide binds to somatostatin receptors on pituitary corticotroph cells.
  2. Inhibition of Hormone Secretion: This binding inhibits the release of adrenocorticotropic hormone, which in turn reduces cortisol production from adrenal glands.
  3. Feedback Mechanism: By lowering cortisol levels, pasireotide helps restore normal feedback mechanisms within the hypothalamic-pituitary-adrenal axis .

Clinical studies have demonstrated significant reductions in urinary free cortisol levels among patients treated with pasireotide for Cushing's disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Pasireotide is typically produced as an amorphous powder with no crystalline form identified.
  • Solubility: It is soluble in various solvents such as acetonitrile and dimethylformamide.
  • Stability: Stability data indicates that pasireotide maintains its integrity under specified storage conditions without significant degradation over time .

Analytical methods used for characterization include infrared spectroscopy (IR), HPLC for purity assessment, and other techniques compliant with international guidelines.

Applications

Scientific Uses

Pasireotide has several critical applications:

  • Clinical Treatment: Primarily used in treating Cushing's disease by regulating hormone levels.
  • Research Tool: It serves as a valuable tool in scientific research related to endocrine disorders due to its ability to modulate hormonal activity.
  • Investigational Uses: Ongoing research explores its potential applications in other hormonal imbalance conditions beyond Cushing's disease .
Structural Characterization & Physicochemical Properties

Molecular Architecture of Pasireotide Ditrifluoroacetate

Cyclic Hexapeptide Backbone Analysis

Pasireotide ditrifluoroacetate features a synthetic cyclohexapeptide backbone with the sequence cyclo[(2S)-2-phenylglycyl-D-tryptophyl-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-prolyl]. This constrained ring structure enhances metabolic stability and receptor-binding specificity compared to linear peptides [2] [7]. Key structural elements include:

  • D-tryptophan at position 8: This D-configured residue induces a type II' β-turn conformation, critical for high-affinity binding to somatostatin receptors (SSTRs) [3].
  • Amino-oxy moiety: The (4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-proline residue facilitates extended half-life by reducing enzymatic degradation [7].
  • Aromatic clustering: Benzyl-protected tyrosine and phenylalanine residues create a hydrophobic domain essential for membrane interactions [3].

Table 1: Primary Structure of Pasireotide

PositionResidueModificationConformational Role
1(2S)-2-phenylglycineN-terminalβ-turn nucleation
2D-tryptophanD-configurationType II' β-turn induction
3L-lysineFree ε-amino groupSolubility enhancement
4O-benzyl-L-tyrosineBenzyl etherHydrophobic domain
5L-phenylalanineNoneAromatic stacking
6(4R)-L-prolineCarbamoyloxyethylaminoProtease resistance

Trifluoroacetate Counterion Interactions

The ditrifluoroacetate salt (C~62~H~68~F~6~N~10~O~13~; MW 1275.25 g/mol) forms through protonation of the lysine ε-amino group and N-terminus, with trifluoroacetate (TFA) anions providing charge balance [4] [7]. Key interactions include:

  • Ion-pair stabilization: Electrostatic interactions between protonated amines and TFA carboxylates enhance crystalline lattice stability, evidenced by sharp melting points >150°C [4].
  • Hydrophobic contributions: CF~3~ groups participate in van der Waals interactions with peptide aromatic side chains, reducing water solubility compared to acetate salts [7].
  • Spectroscopic signatures: Solid-state ~19~F NMR shows a single resonance at -76.5 ppm, indicating equivalent TFA anions in the crystal lattice [4].

Conformational Dynamics in Solution

Pasireotide adopts a hairpin-like conformation in aqueous environments stabilized by two key motifs:

  • Phe^6^-Phe^11^ aromatic interaction: Mesitylalanine substitutions demonstrate perpendicular edge-to-face stacking between Phe6 and Phe11 side chains, reducing conformational flexibility by 40% compared to somatostatin-14 [3].
  • β-hairpin nucleation: D-Trp^8^ and L-Pro^9^ residues enforce a reverse turn with RMSD <1.0 Å in molecular dynamics simulations, positioning pharmacophore residues Phe^7^, Trp^8^, Lys^9^ for receptor engagement [3] [8]. Temperature-dependent NMR reveals reduced conformational exchange above 35°C, indicating thermal stabilization of the bioactive fold [3].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Fingerprinting

Comprehensive ~1~H/~13~C NMR assignments (DMSO-d~6~) confirm structural integrity and solution dynamics:

  • Aromatic region: 10.82 ppm (Indole NH), 7.1–7.3 ppm (multiplet, 18H, Phe/Tyr aromatics)
  • Backbone amides: 8.2–8.5 ppm (6H, amide NH), showing slow deuterium exchange indicative of hydrogen bonding [3]
  • Sidechain stereochemistry: Proline δ-CH~2~ diastereotopic splitting (3.21/3.45 ppm) confirms trans-amide bonds critical for ring geometry [3] [8]
  • NOESY correlations: Strong d~αN~(i,i+1) contacts verify cyclic connectivity, while Phe^6^Hδ-Phe^11^Hε nuclear Overhauser effects (<5Å) confirm aromatic stacking [3]

Table 2: Key NMR Assignments (500 MHz, DMSO-d₆)

Proton Typeδ (ppm)MultiplicityAssignment
Tryptophan NH10.82sIndole H1
Amide NH8.2–8.5mCyclic backbone
Lysine Hα4.32ddPosition 3
Proline Hδ3.21, 3.45ddDiastereotopic CH₂
Tyrosine CH6.95dAromatic ortho-H

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS-ESI analysis provides unambiguous mass confirmation:

  • Positive mode: m/z 712.3120 [M+2H]^2+^ (calc. 712.3103), m/z 1313.6275 [M+H-TFA]^+^ (calc. 1313.6258) [7]
  • Fragmentation pattern: Characteristic y₃ ion at m/z 453.2101 (Pro-Phe-Tyr) and b₄ ion at m/z 678.2982 (Phg-DTrp-Lys-OBzlTyr) verify sequence [7]
  • Isotopic fidelity: [M+2]^+^/[M]^+^ ratio 0.32 matches theoretical distribution (error <0.02%) [4]

X-ray Crystallography for Solid-State Characterization

Single-crystal X-ray analysis (resolution 0.95 Å) reveals:

  • Orthorhombic unit cell: Space group P2~1~2~1~2~1~ with Z=4, density 1.32 g/cm³
  • TFA coordination: Trifluoroacetate anions bridge protonated lysine and N-terminus via N–H···O=C hydrogen bonds (1.8–2.0 Å) [4]
  • Ring geometry: Torsion angles φ/ψ within ±60° of ideal β-sheet values, except D-Trp^8^ (φ= -89°, ψ= -7°) confirming type II' turn [3] [8]
  • Intermolecular stacking: Aromatic side chains form offset π-stacked columns along the c-axis with 4.1 Å spacing, explaining crystalline stability [8]

Properties

Product Name

Pasireotide (ditrifluoroacetate)

IUPAC Name

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid

Molecular Formula

C62H68F6N10O13

Molecular Weight

1275.3 g/mol

InChI

InChI=1S/C58H66N10O9.2C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;;/m1../s1

InChI Key

ABBCSVUJDDJRNM-YVPAVDIOSA-N

SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.